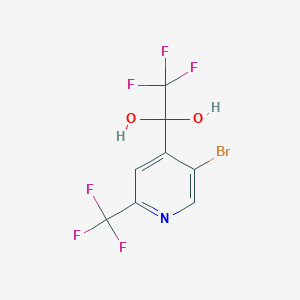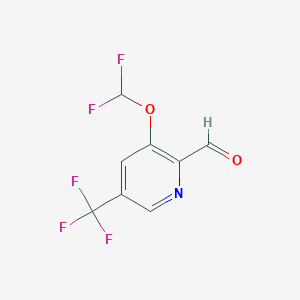
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde is a fluorinated organic compound that features both difluoromethoxy and trifluoromethyl functional groups attached to a picolinaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method involves the use of trifluoromethylation reagents and difluoromethoxylation reagents under controlled conditions. For example, the trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base, while the difluoromethoxylation can be carried out using difluoromethyl ether (CHF2OCH3) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the introduction of the fluorinated groups. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the fluorinated groups.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)-5-(trifluoromethyl)picolic acid.
Reduction: 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Difluoromethoxy)-5-(trifluoromethyl)benzaldehyde
- 3-(Difluoromethoxy)-5-(trifluoromethyl)pyridine
- 3-(Difluoromethoxy)-5-(trifluoromethyl)aniline
Uniqueness
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde is unique due to its specific combination of difluoromethoxy and trifluoromethyl groups attached to a picolinaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4F5NO2 |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10)16-6-1-4(8(11,12)13)2-14-5(6)3-15/h1-3,7H |
Clave InChI |
GONJZIPONKTIMP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1OC(F)F)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



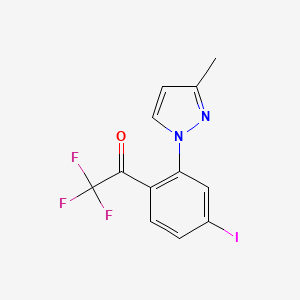
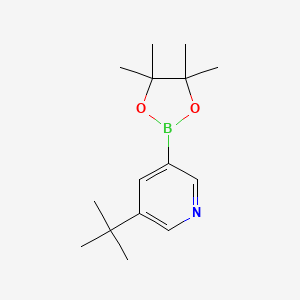

![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)

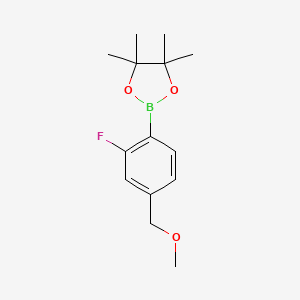
![6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13673575.png)
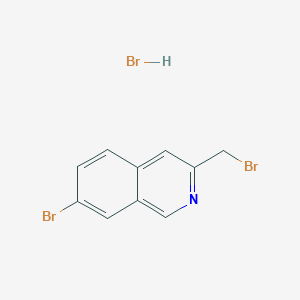
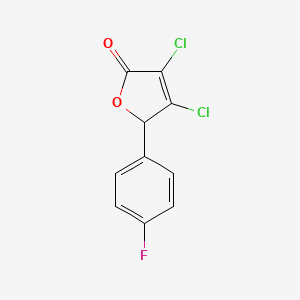
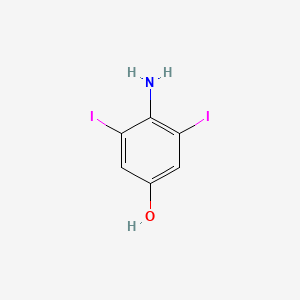
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
